3-Isopropyl-1-methyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole
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Overview
Description
3-Isopropyl-1-methyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazole ring, forming a unique structure that is of interest in various fields of scientific research. This compound is part of the broader class of pyrrolopyrazine derivatives, which are known for their diverse biological activities .
Preparation Methods
The synthesis of 3-Isopropyl-1-methyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole can be achieved through several synthetic routes. One common method involves the cyclization of N-substituted pyrroles with hydrazine hydrate, leading to the formation of the pyrazole ring . Another approach includes the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
3-Isopropyl-1-methyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include nitric acid, sulfuric acid, and various catalysts . For example, the compound can be nitrated using a mixture of nitric and sulfuric acids, leading to the formation of nitro derivatives . These reactions often result in the formation of major products such as nitro, amino, and halogenated derivatives, which can be further utilized in different applications.
Scientific Research Applications
3-Isopropyl-1-methyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, it exhibits various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties . These activities make it a valuable compound for drug discovery and development. Additionally, it is used in the industry for the production of pharmaceuticals and other bioactive molecules.
Mechanism of Action
The mechanism of action of 3-Isopropyl-1-methyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole involves its interaction with specific molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to inhibit various enzymes and receptors . For instance, it has been shown to inhibit kinases, which play a crucial role in cell signaling and regulation. The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
3-Isopropyl-1-methyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole can be compared with other similar compounds, such as pyrrolo[1,2-a]pyrazine and 5H-pyrrolo[2,3-b]pyrazine derivatives . These compounds share a similar core structure but differ in their substitution patterns and biological activities. For example, pyrrolo[1,2-a]pyrazine derivatives exhibit more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo[2,3-b]pyrazine derivatives show more activity on kinase inhibition
Properties
Molecular Formula |
C9H15N3 |
---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
1-methyl-3-propan-2-yl-5,6-dihydro-4H-pyrrolo[2,3-c]pyrazole |
InChI |
InChI=1S/C9H15N3/c1-6(2)8-7-4-5-10-9(7)12(3)11-8/h6,10H,4-5H2,1-3H3 |
InChI Key |
XIUKTVLOGMELND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C2=C1CCN2)C |
Origin of Product |
United States |
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